molecular formula C10H12ClNO4 B3331013 2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride CAS No. 77141-01-6

2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride

Cat. No.: B3331013
CAS No.: 77141-01-6
M. Wt: 245.66 g/mol
InChI Key: FECWNUOCBBWMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 464931-62-2. It has a molecular weight of 245.66 . The compound is stored in a sealed, dry environment at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO4.ClH/c11-7(4-10(12)13)6-1-2-8-9(3-6)15-5-14-8;/h1-3,7H,4-5,11H2,(H,12,13);1H/t7-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.

Scientific Research Applications

Fluorescence Derivatization

2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride has applications in fluorescence derivatization. It has been used to couple with the amino group of various amino acids, resulting in derivatives that exhibit strong fluorescence. This property is particularly useful in biological assays where strong fluorescence and good quantum yields are desired for more accurate and visible results (Frade et al., 2007).

Synthesis of Bioactive Compounds

The compound also finds application in the synthesis of bioactive compounds. It has been used in the preparation of various derivatives that demonstrate significant biological activities. These include antimicrobial activities against organisms such as Staphylococcus aureus and Mycobacterium luteum, and antifungal activity against species like Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Polymer Modification

This compound is also useful in the functional modification of polymers. It has been incorporated into hydrogels through condensation reactions, improving their properties. The modification leads to increased thermal stability and enhanced biological activities, making these polymers suitable for various medical applications (Aly & El-Mohdy, 2015).

Synthesis of Anticancer Agents

In the field of cancer research, derivatives of this compound have been synthesized and evaluated for their anticancer activities. Some of these derivatives have shown significant cytotoxic effects against various cancer cell lines, indicating their potential in the development of new anticancer therapies (Saad & Moustafa, 2011).

Antioxidant and Anti-inflammatory Properties

Additionally, the compound has been used to synthesize molecules with potent antioxidant and anti-inflammatory properties. These molecules are comparable in potency to ascorbic acid, suggesting their potential use in treatments for oxidative stress and inflammation-related disorders (Sahoo, Subudhi, & Swain, 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name

2-amino-3-(1,3-benzodioxol-5-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4.ClH/c11-7(10(12)13)3-6-1-2-8-9(4-6)15-5-14-8;/h1-2,4,7H,3,5,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECWNUOCBBWMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride
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2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride

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